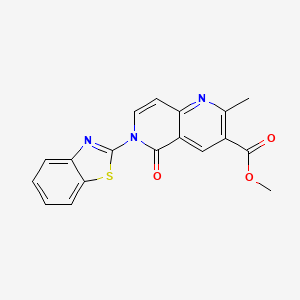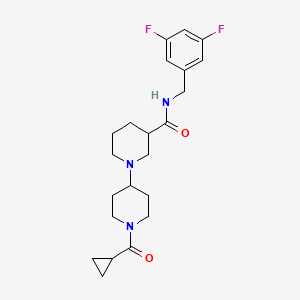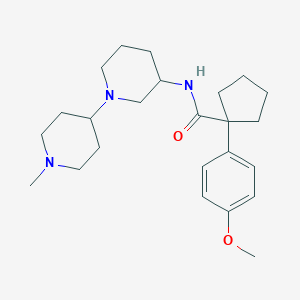![molecular formula C20H20N2O2 B5973607 3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).
作用機序
LY294002 inhibits the activity of PI3K by binding to its ATP-binding site, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream signaling of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
LY294002 has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. In addition, LY294002 has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
LY294002 is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. However, its use in cell culture experiments can be limited due to its cytotoxicity at high concentrations.
将来の方向性
There are several potential future directions for the research and development of LY294002. These include the development of more potent and selective inhibitors of PI3K, the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity.
合成法
LY294002 can be synthesized using various methods, including the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 2-amino-3-cyanopyridine, followed by the reaction with 1-(3-chloropropyl)-4-piperidone and 4-hydroxycoumarin.
科学的研究の応用
LY294002 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism.
特性
IUPAC Name |
3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20-16(14-24-19-9-2-1-7-17(19)20)13-22-11-4-3-8-18(22)15-6-5-10-21-12-15/h1-2,5-7,9-10,12,14,18H,3-4,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMXWEYGSUISEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)

![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)
![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)

![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)


![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)